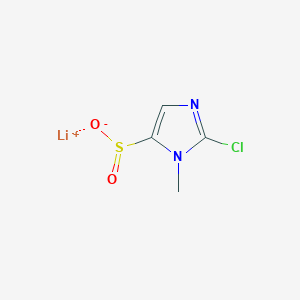

lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate

Description

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate is an imidazole-based compound characterized by a chloro substituent at position 2, a methyl group at position 1, and a sulfinate (-SO₂⁻) group at position 5, paired with a lithium counterion. Applications may span pharmaceuticals (e.g., as a precursor for histidine analogs) or materials science, leveraging its ionic character and structural modularity.

Properties

IUPAC Name |

lithium;2-chloro-3-methylimidazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S.Li/c1-7-3(10(8)9)2-6-4(7)5;/h2H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCPYMRJNMVJDC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1Cl)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClLiN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with a sulfinate source in the presence of a lithium salt. The reaction conditions often include:

Solvent: Common solvents used include dimethyl sulfoxide (DMSO) or acetonitrile.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.

Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:

Bind to enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.

Interact with DNA/RNA: The compound can bind to nucleic acids, potentially influencing gene expression and protein synthesis.

Modulate cellular signaling: It may affect signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound distinguishes itself from structurally related imidazole derivatives through its sulfinate group and lithium counterion. Key comparisons include:

- 1-Benzyl-2-(methylthio)-5-imidazolcarbonitrile (Compound 6, ) : Features a nitrile (-CN) group at position 5 and a methylthio (-SMe) group at position 2. The nitrile group confers electrophilic reactivity, whereas the sulfinate in the target compound offers nucleophilic or leaving-group capabilities .

- 1-Benzyl-5-chloromethylimidazolium chloride (Compound 9, ) : Contains a chloromethyl (-CH₂Cl) group at position 3. The chloromethyl group is a versatile alkylating agent, contrasting with the sulfinate’s role in facilitating elimination or substitution reactions .

- Ethyl-1-benzyl-2,3-dihydro-2-thioxo-5-imidazole-carboxylate (Compound 7, ): Includes a carboxylate ester (-COOEt) at position 4.

Spectroscopic Properties

- ¹H-NMR : The target compound’s methyl group (position 1) and chloro substituent (position 2) would resonate near δ 2.5–4.5 ppm, analogous to methylthio (δ 2.49 ppm in Compound 6) and chloromethyl (δ 4.36 ppm in Compound 9) groups. The sulfinate’s deshielding effect may shift aromatic protons downfield compared to nitrile or ester analogs .

- ¹³C-NMR : The sulfinate carbon (C-SO₂⁻) is expected near δ 110–130 ppm, distinct from nitrile carbons (δ ~144 ppm in Compound 6) or carboxylate carbons (δ ~165 ppm in Compound 7) .

Comparative Data Table

Biological Activity

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate (LiClMeImS) is a compound of interest due to its potential biological activities, particularly in the context of lithium's therapeutic applications and the unique properties imparted by the imidazole ring and sulfinyl group. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

Lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate has the following chemical structure:

- Chemical Formula : C4H4ClLiN2O2S

- Molecular Weight : 198.58 g/mol

The presence of the lithium ion is crucial for its biological effects, particularly in neuropharmacology, where lithium is known to modulate neurotransmitter release and signal transduction pathways.

Lithium compounds are primarily recognized for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of LiClMeImS can be attributed to several mechanisms:

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, an enzyme involved in the phosphoinositide signaling pathway, leading to altered levels of inositol and subsequent effects on neurotransmitter systems.

- Modulation of Glycogen Synthase Kinase 3 (GSK-3) : Lithium has been shown to inhibit GSK-3, a kinase involved in various cellular processes including cell survival and apoptosis.

In Vitro Studies

Recent studies have explored the effects of LiClMeImS on various cell lines. Notably, a study examining the compound's impact on RAW 264.7 macrophage cells demonstrated its potential anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production. The IC50 values for similar imidazole derivatives were reported to be as low as 3.3 nM, indicating significant bioactivity .

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| LiClMeImS | TBD | Anti-inflammatory |

| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | 3.3 | COX-2 inhibition |

| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole | 5.3 | COX-2 inhibition |

Case Studies

A notable case study involved the use of lithium salts in patients with bipolar disorder, where it was observed that lithium treatment led to significant reductions in manic episodes and overall mood stabilization. The specific contribution of LiClMeImS remains to be fully elucidated but suggests a role for imidazole derivatives in enhancing therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of 2-chloro-1-methyl-1H-imidazole followed by ion exchange with lithium salts. Key steps include:

- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions to avoid decomposition of the imidazole ring.

- Lithiation : React the sulfonated intermediate with lithium hydroxide or lithium carbonate in polar aprotic solvents (e.g., THF or DMF) at 60–80°C for 4–6 hours.

- Yield optimization : Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and adjust stoichiometry of lithium salts to mitigate side reactions (e.g., over-lithiation or ring-opening) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical workflow :

- Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to confirm >97% purity, as commercial standards often report this threshold .

- Structural confirmation : Employ - and -NMR (DMSO-d₆ or CDCl₃) to verify sulfinate and methylimidazole moieties. Key NMR signals include:

- Sulfinate group : δ ~3.5–4.0 ppm (Li coordination shifts).

- Imidazole protons : δ ~7.2–7.9 ppm (C2 and C4 positions) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic analysis :

- The 2-chloro group on the imidazole ring undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the sulfinate and methyl groups.

- Kinetic studies using -NMR (with fluorinated analogs) reveal rate acceleration in polar solvents (e.g., DMSO), supporting a charge-separated transition state.

- Computational modeling (DFT, B3LYP/6-31G*) predicts regioselectivity at the C5 position due to lower activation energy for sulfinate group participation .

Q. How do contradictory data on the compound’s thermal stability arise, and how can they be resolved?

- Data reconciliation :

- Reported discrepancies : Melting points vary between 165–166°C (imidazole analogs) and 247–248°C (carboxylic acid derivatives) in catalog entries .

- Root cause : Impurities (e.g., residual solvents or lithium counterion hydration) affect thermal properties.

- Resolution : Use DSC (differential scanning calorimetry) with controlled heating rates (5°C/min under N₂) and Karl Fischer titration to quantify moisture content.

Q. What strategies optimize the compound’s solubility for use in electrochemical applications?

- Experimental design :

- Solvent screening : Test solubility in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or DMSO/water mixtures (1:1 v/v).

- Co-solvents : Add crown ethers (e.g., 18-crown-6) to enhance lithium ion dissociation, improving conductivity.

- Stability assays : Monitor decomposition via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) in target electrolytes .

Safety and Handling

Q. What safety protocols are critical when handling lithium(1+) ion 2-chloro-1-methyl-1H-imidazole-5-sulfinate?

- Guidelines :

- Storage : Keep in desiccated containers (P402 compliance) at –20°C to prevent hygroscopic degradation .

- Exposure mitigation : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to potential skin/eye irritation (P210/P301+P310 compliance) .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in spectroscopic data?

- Quality control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.